molecular formula C8H6ClNO2S B13559485 Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride

Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride

Cat. No.: B13559485
M. Wt: 215.66 g/mol
InChI Key: DEUDDWXYIBQTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that features a fused bicyclic ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a building block for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate .

Industrial Production Methods

Industrial production methods for thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride
  • Thieno[3,2-d]pyrimidine
  • Thieno[3,4-b]pyridine

Uniqueness

Thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride is unique due to its specific ring structure, which provides distinct electronic and steric properties. These properties make it particularly suitable for use as a kinase inhibitor, a feature that is not as pronounced in its similar compounds .

Properties

Molecular Formula

C8H6ClNO2S

Molecular Weight

215.66 g/mol

IUPAC Name

thieno[3,2-c]pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H5NO2S.ClH/c10-8(11)6-4-12-7-1-2-9-3-5(6)7;/h1-4H,(H,10,11);1H

InChI Key

DEUDDWXYIBQTSG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1SC=C2C(=O)O.Cl

Origin of Product

United States

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